molecular formula C21H18N6O5S B2865746 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide CAS No. 896297-76-0

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide

Cat. No.: B2865746
CAS No.: 896297-76-0
M. Wt: 466.47
InChI Key: NDIUCZJIEDLSKK-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H18N6O5S and its molecular weight is 466.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to "N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)-7-oxo-7,8-dihydro[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl}acetamide" have been synthesized and evaluated for their antimicrobial activities. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some to possess good or moderate activities against test microorganisms (Bektaş et al., 2007). This suggests that the compound could potentially be explored for antimicrobial applications.

Anticancer Activities

Research into similar compounds has also highlighted their potential in anticancer applications. Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs and tested them for inhibitory activity against cancer cell lines, identifying several active compounds (Kumar et al., 2019). This underscores the possibility that "this compound" could be valuable in developing anticancer agents.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[6-(4-methoxyphenyl)-7-oxo-8H-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N6O5S/c1-30-14-5-2-12(3-6-14)18-19(29)23-20-24-25-21(27(20)26-18)33-11-17(28)22-13-4-7-15-16(10-13)32-9-8-31-15/h2-7,10H,8-9,11H2,1H3,(H,22,28)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDIUCZJIEDLSKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=CC5=C(C=C4)OCCO5)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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